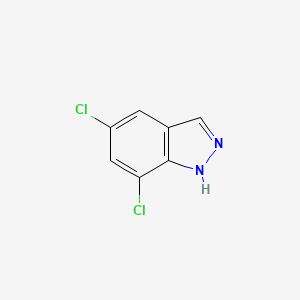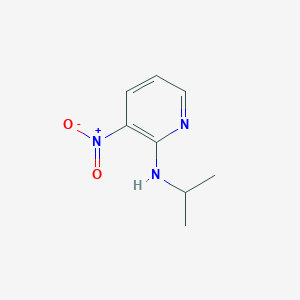
5,7-Dichloro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 . It is a solid substance and is part of the indazole family, which are important heterocycles in drug molecules .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, Duan et al. reported the synthesis of novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Physical And Chemical Properties Analysis
5,7-Dichloro-1H-indazole is a solid substance . It has a molecular weight of 187.03 .
Scientific Research Applications
Antimicrobial Activity
Indazole compounds have been studied for their antimicrobial activities against various bacterial strains such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Anticancer Activity
Some indazole derivatives have shown potential in inhibiting cell growth in various cancer cell lines, including colon and melanoma .
Anti-inflammatory Activity
Indazoles have been synthesized and screened for their anti-inflammatory activities, which is a common application in medicinal chemistry .
Antihypertensive Agents
Indazole-containing compounds are used as antihypertensive agents due to their ability to modulate blood pressure .
Antidepressant Agents
The indazole moiety is also found in compounds that act as antidepressants .
Protein Kinase Inhibition
Indazoles have been used as inhibitors of protein kinase, which is an enzyme that plays a role in various cellular processes .
HIV-Protease Inhibition
Compounds with an indazole nucleus have been explored for their potential as anti-HIV agents by inhibiting HIV-protease .
Monoamine Oxidase Inhibition
Indazoles have found use as inhibitors of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters in the brain .
Mechanism of Action
Target of Action
5,7-Dichloro-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities Indazole derivatives have been reported to inhibit fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, making them potential targets for anti-cancer therapies .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of FGFRs, thereby disrupting cell proliferation and angiogenesis .
Biochemical Pathways
Given the reported activity of indazole derivatives on fgfrs , it can be inferred that 5,7-Dichloro-1H-indazole may influence pathways related to cell growth and angiogenesis.
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that 5,7-dichloro-1h-indazole may exert anti-proliferative effects by inhibiting fgfrs .
Future Directions
Indazole-containing derivatives have shown significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, they have attracted considerable attention from chemists . The future of 5,7-Dichloro-1H-indazole and similar compounds lies in further exploration of their biological activities and development of novel compounds with enhanced therapeutic potential .
properties
IUPAC Name |
5,7-dichloro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGBPRKFNRSLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605310 |
Source


|
| Record name | 5,7-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-1H-indazole | |
CAS RN |
50477-27-5 |
Source


|
| Record name | 5,7-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)







![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)
